molecular formula C5H15As B1242224 Pentamethyl-lambda(5)-arsane

Pentamethyl-lambda(5)-arsane

Cat. No.: B1242224
M. Wt: 150.09 g/mol
InChI Key: BDSAOAAHSNXHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamethyl-lambda(5)-arsane (As(CH₃)₅) is an organoarsenic compound featuring a pentacoordinate arsenic center bonded to five methyl groups. The lambda(5) notation indicates a hypervalent trigonal bipyramidal geometry, distinguishing it from tetrahedral arsenic(III) compounds. This compound is part of a broader class of hypervalent arsenic derivatives, which exhibit unique reactivity due to their electron-deficient central atom and steric bulk from substituents.

Properties

Molecular Formula

C5H15As

Molecular Weight

150.09 g/mol

IUPAC Name

pentamethyl-λ5-arsane

InChI

InChI=1S/C5H15As/c1-6(2,3,4)5/h1-5H3

InChI Key

BDSAOAAHSNXHIA-UHFFFAOYSA-N

Canonical SMILES

C[As](C)(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Lambda(5)-Arsane Derivatives

Structural and Electronic Comparisons

The table below summarizes key structural and electronic properties of Pentamethyl-lambda(5)-arsane and related compounds:

Compound Name Molecular Formula Substituents Coordination Geometry Physical State (RT) Stability Notes
This compound As(CH₃)₅ Five methyl groups Trigonal bipyramidal Liquid/Low-m.p. solid Moderate stability; steric hindrance limits reactivity
Arsenic pentafluoride (AsF₅) AsF₅ Five fluorine atoms Trigonal bipyramidal Gas Highly reactive; strong fluorinating agent
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-lambda(5)-arsane Complex structure Mixed S, Pb, and As Trigonal bipyramidal Solid Stabilized by plumbyl groups; limited solubility
Key Observations:
  • Substituent Effects : Methyl groups in this compound provide steric protection but reduce Lewis acidity compared to electron-withdrawing fluorine in AsF₅. This makes AsF₅ more reactive in electron-transfer reactions .
  • Hybrid Systems : Compounds like dimethyl-sulfanylidene-triethylplumbylsulfanyl-lambda(5)-arsane incorporate lead and sulfur, enhancing thermal stability but introducing toxicity concerns .
This compound
  • Reactivity: Limited by steric bulk; participates in ligand-exchange reactions under controlled conditions. No reported catalytic applications.
  • Applications : Primarily a research compound for studying hypervalent arsenic coordination chemistry.
Arsenic Pentafluoride (AsF₅)
  • Reactivity : Acts as a strong oxidizer and fluorinating agent. Reacts violently with water to release HF.
  • Applications : Used in semiconductor manufacturing and as a precursor for fluorinated materials .
Lead-Containing Lambda(5)-Arsanes
  • Reactivity : Plumbyl-sulfanyl derivatives exhibit redox activity due to lead-arsenic interactions.
  • Applications : Investigated for catalytic and material properties, though toxicity limits industrial use .

Stability and Challenges in Analysis

  • This compound: Sensitive to moisture and oxygen, requiring inert atmosphere handling. Analytical challenges include decomposition during extraction, as noted in broader studies of hypervalent compounds .
  • AsF₅: Stable in anhydrous conditions but hazardous due to corrosivity. Gas-phase analysis simplifies characterization compared to organoarsanes .

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